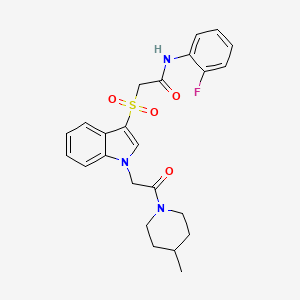

N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

This compound features a complex structure combining a 2-fluorophenyl group, an indole core modified with a sulfonyl-acetamide moiety, and a 4-methylpiperidinyl-2-oxoethyl substituent.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O4S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(18-6-2-5-9-21(18)28)33(31,32)16-23(29)26-20-8-4-3-7-19(20)25/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTZSKBELYWXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it contains a fluorophenyl group, a piperidine moiety, and an indole derivative, which are known to influence pharmacological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds within the same chemical class. For example, certain indole derivatives have shown promising in vitro antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. Compounds exhibiting IC50 values in the low micromolar range (e.g., 0.34 μM for MCF-7) indicate strong anticancer properties and suggest that modifications to the indole structure can enhance efficacy .

The mechanisms through which these compounds exert their effects often include:

- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, disrupting normal cell division and leading to increased cell death .

In Vitro Studies

A study investigated a series of indole-based compounds for their cytotoxic effects on several cancer cell lines. The most potent compound demonstrated significant growth inhibition with an IC50 value of 0.52 μM against HeLa cells and 0.34 μM against MCF-7 cells. Mechanistic analysis revealed that this compound induced apoptosis and inhibited tubulin polymerization, aligning with the action of established chemotherapeutics like colchicine .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compounds. For instance:

- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and bioavailability, potentially increasing cellular uptake.

- Piperidine Ring : The piperidine moiety contributes to receptor binding affinity, which is crucial for targeting specific pathways involved in cancer progression.

Data Table: Summary of Biological Activities

| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.52 | Induces apoptosis |

| Compound B | MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) |

| Compound C | HT-29 | 0.86 | Inhibition of tubulin polymerization |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The compound shares key motifs with several analogs:

- Indole core : Common in bioactive molecules (e.g., tryptophan-derived pharmaceuticals).

- Fluorinated aryl groups : Enhances binding affinity and metabolic stability.

- Heterocyclic amines (piperidine/azepane) : Modulate lipophilicity and target engagement.

Detailed Structural Comparisons

Research Findings and Trends

- Biological Targets : Analogous compounds () inhibit CYP51, a target for antiparasitic drugs. The target’s sulfonyl group may improve selectivity for such enzymes .

- Metabolic Stability: Fluorine substitution (2-fluorophenyl) likely reduces oxidative metabolism compared to chlorophenyl or non-halogenated analogs .

- Solubility vs. Permeability : The sulfonyl group may limit blood-brain barrier penetration compared to thioether analogs but improve aqueous solubility for systemic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.